Cas no 1805575-35-2 (Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate)

Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate
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- インチ: 1S/C13H14BrNO2/c1-3-10-9(8-15)5-6-11(12(10)7-14)13(16)17-4-2/h5-6H,3-4,7H2,1-2H3
- InChIKey: JVDCYDXOSUGAHT-UHFFFAOYSA-N
- SMILES: BrCC1C(C(=O)OCC)=CC=C(C#N)C=1CC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 310
- XLogP3: 3.2
- トポロジー分子極性表面積: 50.1
Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016945-1g |
Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate |
1805575-35-2 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoateに関する追加情報
Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate: A Comprehensive Overview
Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate, with the CAS number 1805575-35-2, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group, and a bromomethyl substituent. The combination of these functional groups makes it a versatile molecule with potential applications in various areas, including pharmaceuticals, agrochemicals, and advanced materials.
The benzoate ester group in Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate plays a crucial role in its chemical reactivity and stability. Ester groups are known for their ability to participate in nucleophilic acyl substitution reactions, which can be exploited in the synthesis of more complex molecules. The presence of the cyano group adds electron-withdrawing properties to the molecule, enhancing its reactivity and making it suitable for use as an intermediate in various organic transformations.
Recent studies have highlighted the importance of bromomethyl substituents in medicinal chemistry. The bromine atom in this compound can act as a leaving group, enabling substitution reactions that are essential for the construction of bioactive molecules. This property has led to increased interest in Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate as a potential precursor for drug development.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of heterocyclic compounds. Heterocycles are fundamental building blocks in many pharmaceutical agents due to their ability to interact with biological targets such as enzymes and receptors. By incorporating Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate into synthetic pathways, researchers can access a wide range of structurally diverse molecules with potential therapeutic value.
The cyano group in this compound also contributes to its ability to undergo cyanation reactions. Cyanation is a key process in organic synthesis, particularly in the preparation of nitriles and related compounds. The presence of this functional group makes Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate an attractive candidate for use in cross-coupling reactions, which are widely employed in the construction of complex molecular architectures.
In addition to its synthetic utility, Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate has shown potential as a ligand in organometallic chemistry. Ligands play a critical role in catalysis by stabilizing metal centers and facilitating catalytic cycles. The combination of electron-withdrawing and electron-donating groups in this compound makes it a versatile ligand with applications in asymmetric catalysis and transition metal-mediated transformations.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation effects due to the resonance between the cyano group and the aromatic ring. This conjugation enhances the stability of intermediates formed during reactions involving this compound, making it more amenable to large-scale synthesis.
The bromomethyl substituent also contributes to the molecule's ability to undergo elimination reactions under certain conditions. Elimination reactions are fundamental processes in organic chemistry, leading to the formation of alkenes and other unsaturated compounds. By controlling reaction conditions, chemists can direct the reactivity of Ethyl 2-bromomethyl-4-cyano-3-ethylbenzoate towards desired outcomes, such as forming new carbon-carbon bonds or generating reactive intermediates.
Ethyl 2-bromomethyl-4-cyano-3
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